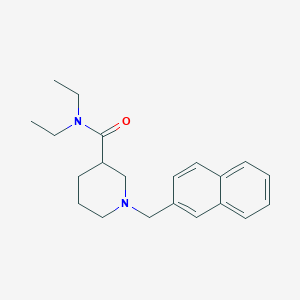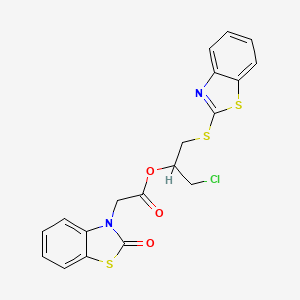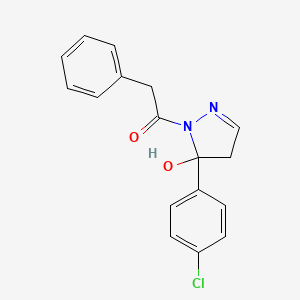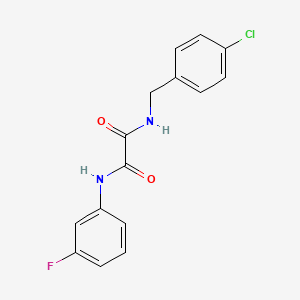![molecular formula C17H26N2O4S B4935155 N-isopropyl-3-methyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide](/img/structure/B4935155.png)
N-isopropyl-3-methyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isopropyl-3-methyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide, commonly known as L-NAME, is a potent inhibitor of nitric oxide synthase (NOS). Nitric oxide (NO) is a ubiquitous signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune regulation. L-NAME has been extensively studied in the scientific community for its ability to modulate NO production and its potential therapeutic applications.
作用機序
L-NAME inhibits the activity of N-isopropyl-3-methyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide, the enzyme responsible for the synthesis of NO from L-arginine. By blocking the production of NO, L-NAME causes vasoconstriction and impairs endothelial function. This leads to an increase in blood pressure and a decrease in blood flow to various organs.
Biochemical and Physiological Effects:
L-NAME has been shown to induce hypertension and impair vascular and endothelial function in animal models. It also causes oxidative stress and inflammation, leading to tissue damage and organ dysfunction. L-NAME has been implicated in the pathogenesis of various diseases, including hypertension, sepsis, and ischemia-reperfusion injury.
実験室実験の利点と制限
L-NAME is a potent and specific inhibitor of N-isopropyl-3-methyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide, making it a valuable tool for studying the role of NO in various physiological and pathological conditions. However, its use in animal models can be limited by its potential side effects, including hypertension and impaired vascular function. The dosage and duration of L-NAME administration should be carefully controlled to minimize these effects.
将来の方向性
There are several future directions for research on L-NAME and its potential therapeutic applications. One area of interest is the development of novel N-isopropyl-3-methyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide inhibitors with improved specificity and safety profiles. Another direction is the investigation of the role of NO in the pathogenesis of various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, the potential use of L-NAME as a diagnostic and prognostic tool in cardiovascular diseases warrants further investigation.
In conclusion, L-NAME is a potent inhibitor of N-isopropyl-3-methyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide that has been extensively studied for its ability to modulate NO production and its potential therapeutic applications. Its use in scientific research has provided valuable insights into the role of NO in various physiological and pathological conditions. However, its potential side effects and limitations should be carefully considered when designing experiments. Future research on L-NAME and its derivatives may lead to the development of novel therapeutics for a variety of diseases.
合成法
L-NAME can be synthesized through a multi-step process involving the reaction of 3-methyl-4-nitrobenzenesulfonamide with isopropylamine, followed by the reduction of the nitro group with sodium dithionite and the subsequent reaction with 1-piperidinecarboxylic acid anhydride.
科学的研究の応用
L-NAME has been widely used in scientific research to investigate the role of NO in various physiological and pathological conditions. It has been shown to be effective in animal models of hypertension, sepsis, and ischemia-reperfusion injury. L-NAME has also been used to study the mechanisms underlying the development of cardiovascular diseases, such as atherosclerosis and heart failure.
特性
IUPAC Name |
3-methyl-4-(2-oxo-2-piperidin-1-ylethoxy)-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-13(2)18-24(21,22)15-7-8-16(14(3)11-15)23-12-17(20)19-9-5-4-6-10-19/h7-8,11,13,18H,4-6,9-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEHIQYEQQVNAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC(C)C)OCC(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(4-tert-butylbenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4935083.png)
methanone](/img/structure/B4935085.png)

![6-methyl-8-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4935100.png)
![1-(4-bromophenyl)-5-({[2-(tert-butylthio)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4935102.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-[(phenylthio)methyl]benzamide](/img/structure/B4935104.png)
![2-(4-methylphenoxy)-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B4935106.png)
![propyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B4935117.png)
![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4935124.png)
![N-[(diethylamino)sulfonyl]-1H-indole-3-carboxamide](/img/structure/B4935132.png)
![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4935147.png)


